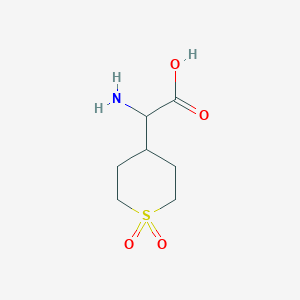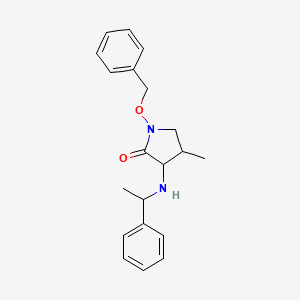
(3R,4R)-1-(Benzyloxy)-4-methyl-3-(((R)-1-phenylethyl)amino)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidin-2-one core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative, while reduction of the carbonyl group could produce a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it may have activity against certain biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s chiral centers may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-(Benzyloxy)-4-methyl-3-(((S)-1-phenylethyl)amino)pyrrolidin-2-one: This is a diastereomer of the compound and may have different biological activity.
(3S,4S)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one: Another diastereomer with potentially different properties.
1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one: A compound lacking the chiral centers at positions 3 and 4.
Uniqueness
The unique combination of chiral centers and functional groups in (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one may confer distinct properties in terms of reactivity, binding affinity, and biological activity compared to its similar compounds.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-methyl-3-(1-phenylethylamino)-1-phenylmethoxypyrrolidin-2-one |
InChI |
InChI=1S/C20H24N2O2/c1-15-13-22(24-14-17-9-5-3-6-10-17)20(23)19(15)21-16(2)18-11-7-4-8-12-18/h3-12,15-16,19,21H,13-14H2,1-2H3 |
InChI Key |
IFQSQWPYIZCXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)C1NC(C)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



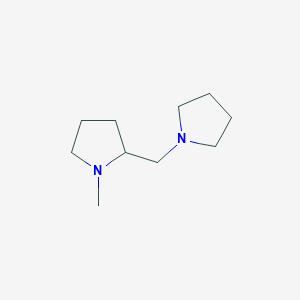
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)
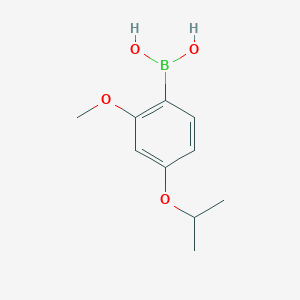

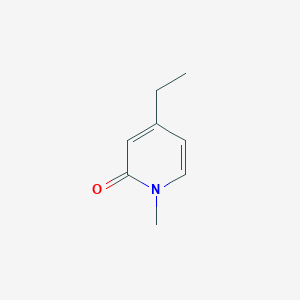

![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)
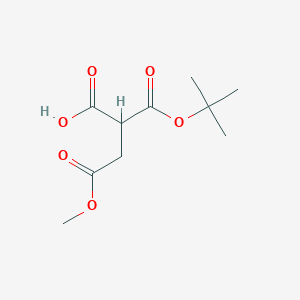

![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)
